![molecular formula C25H23N5O3 B2397921 3-allyl-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 886900-61-4](/img/structure/B2397921.png)
3-allyl-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically involve identifying the compound’s IUPAC name, its molecular formula, and possibly its structure based on the name.
Synthesis Analysis
This would involve detailing the steps, reagents, and conditions used to synthesize the compound.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound.Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances, and what products are formed.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Synthesis and Pharmacological Evaluation
A series of derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, including compounds related to 3-allyl-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, were synthesized and evaluated for their pharmacological properties. These compounds exhibited potent ligand activity for 5-HT(1A) receptors, and some showed anxiolytic-like and antidepressant-like activity in preclinical mouse models, comparable to established drugs like Diazepam and Imipramine (Zagórska et al., 2009).
Biological Evaluation of Fluorinated Derivatives
Derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, including those structurally related to the specified compound, were evaluated for their binding affinity to serotonin receptors and their phosphodiesterase inhibitor activity. Certain compounds demonstrated potential as antidepressant and anxiolytic agents, with one showing greater potency than Diazepam (Zagórska et al., 2016).
Structure-Activity Relationships and Molecular Studies
A study on novel arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, including compounds related to the specified molecule, revealed a range of receptor activities. Compounds with a purine-2,4-dione nucleus generally had higher affinity values than their purine-2,4,8-trione counterparts. Some compounds were identified as potent ligands for serotonin and dopamine receptors, and preliminary in vivo studies indicated potential anxiolytic and antidepressant activities (Zagórska et al., 2015).
Adenosine Receptor Antagonists
Research into 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones, closely related to the compound , identified potent and selective antagonists of A3 adenosine receptors. These compounds, particularly 1-benzyl-7-methyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione, showed high affinity in binding assays (Baraldi et al., 2005).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties.
Future Directions
This would involve hypothesizing potential applications for the compound based on its properties and behavior.
Please note that these are general steps and the specific details would vary depending on the exact nature of the compound. For a comprehensive analysis of a specific compound, I would recommend consulting scientific literature or a chemistry professional.
properties
IUPAC Name |
6-(2-methoxy-5-methylphenyl)-4-methyl-7-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3/c1-5-13-28-23(31)21-22(27(3)25(28)32)26-24-29(21)15-19(17-9-7-6-8-10-17)30(24)18-14-16(2)11-12-20(18)33-4/h5-12,14-15H,1,13H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDAKBAAZGYHLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-allyl-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-Methylsulfonylpiperidin-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2397838.png)
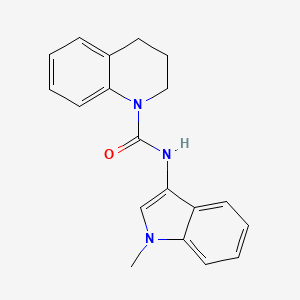
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2397841.png)
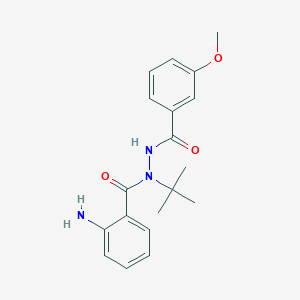
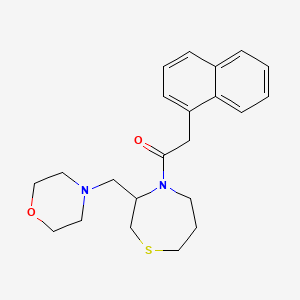
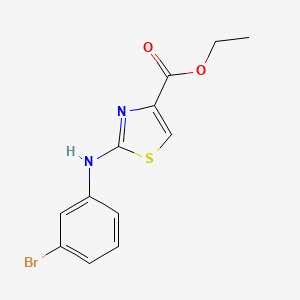
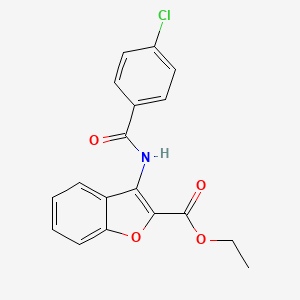

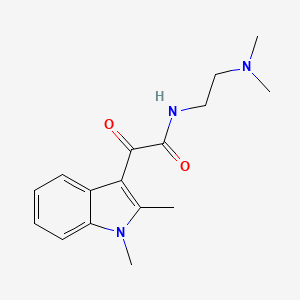
![N-(2-(dimethylamino)ethyl)-4-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2397853.png)
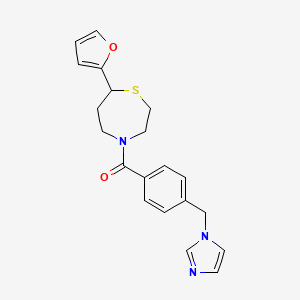
![N-(3,4-Dimethylphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2397858.png)
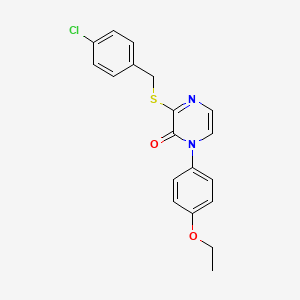
![1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one](/img/structure/B2397861.png)